molecular formula C13H10N2 B13785931 5-Methyl-6-phenylpyridine-2-carbonitrile CAS No. 875293-76-8

5-Methyl-6-phenylpyridine-2-carbonitrile

Cat. No.: B13785931
CAS No.: 875293-76-8
M. Wt: 194.23 g/mol
InChI Key: PLBZCEZGENWKIL-UHFFFAOYSA-N
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Description

5-Methyl-6-phenylpyridine-2-carbonitrile: is a heterocyclic organic compound with a pyridine ring substituted with a methyl group at the 5-position, a phenyl group at the 6-position, and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-phenylpyridine-2-carbonitrile can be achieved through several methods. One common approach involves the cyclization of acetophenone, propionaldehyde, formaldehyde, and ammonia over zeolite catalysts. The reaction is typically carried out at high temperatures (around 400°C) and involves the use of modified zeolites such as CoHY zeolite to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-phenylpyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

5-Methyl-6-phenylpyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-6-phenylpyridine-2-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: A simpler pyridine derivative with a methyl group at the 2-position.

    6-Methyl-2-phenylpyridine: Similar structure but with the methyl group at the 6-position.

    2-Phenylpyridine: Lacks the methyl and nitrile groups but has a phenyl group at the 2-position.

Uniqueness

5-Methyl-6-phenylpyridine-2-carbonitrile is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the nitrile group, in particular, allows for a range of chemical reactions and interactions that are not possible with simpler pyridine derivatives .

Properties

CAS No.

875293-76-8

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

5-methyl-6-phenylpyridine-2-carbonitrile

InChI

InChI=1S/C13H10N2/c1-10-7-8-12(9-14)15-13(10)11-5-3-2-4-6-11/h2-8H,1H3

InChI Key

PLBZCEZGENWKIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C#N)C2=CC=CC=C2

Origin of Product

United States

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